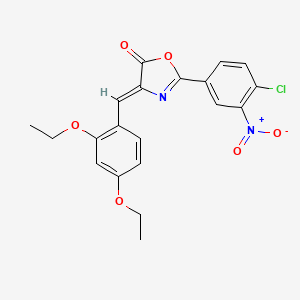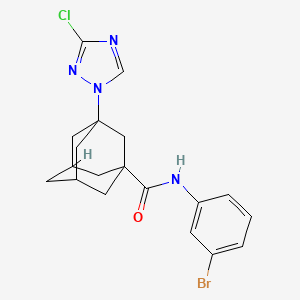
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one, also known as CPMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of flavonoids, which are natural compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce the expression of tumor suppressor genes, such as p53, which regulates cell cycle progression and apoptosis.
In immune cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. This results in the suppression of inflammation in immune cells.
Biochemical and Physiological Effects
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit a wide range of biochemical and physiological effects in cells. In cancer cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and survival. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-metastatic agent.
In immune cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to suppress the production of pro-inflammatory cytokines and chemokines, which results in the suppression of inflammation. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the activation of immune cells, which suggests that it may have potential as an immunosuppressive agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments is its high potency and specificity. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit potent activity against cancer cells and immune cells at relatively low concentrations, which makes it a useful tool for studying the mechanisms of action of various signaling pathways.
One of the limitations of using 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments is its potential toxicity. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit cytotoxicity in some normal cells, which may limit its potential therapeutic applications. In addition, the high potency of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one may make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for the study of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one. One area of research is the development of novel 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one derivatives with improved potency and specificity. Another area of research is the investigation of the potential therapeutic applications of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanisms of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one and its potential toxicity in vivo.
Synthesis Methods
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde and malonic acid, followed by a cyclization reaction with 2-chloroacetophenone. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product.
Scientific Research Applications
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Inflammation is a common feature of many diseases, including arthritis, atherosclerosis, and inflammatory bowel disease. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. This makes 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one a potential therapeutic agent for the treatment of inflammatory diseases.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. This suggests that 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one may have potential therapeutic applications in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-20-12-5-3-2-4-11(12)16-15(19)14(18)10-7-6-9(17)8-13(10)21-16/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLGOIYJHXEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)


![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)